molecular formula C10H16O3 B14216700 Cyclopentaneacetic acid, 1-methyl-2-oxo-, ethyl ester, (1S)- CAS No. 831170-18-4

Cyclopentaneacetic acid, 1-methyl-2-oxo-, ethyl ester, (1S)-

Cat. No.: B14216700
CAS No.: 831170-18-4
M. Wt: 184.23 g/mol
InChI Key: QQGRKXOXTHCAOY-JTQLQIEISA-N
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Description

Cyclopentaneacetic acid, 1-methyl-2-oxo-, ethyl ester, (1S)- is an organic compound with a unique structure that includes a cyclopentane ring, an acetic acid moiety, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentaneacetic acid, 1-methyl-2-oxo-, ethyl ester, (1S)- typically involves the esterification of the corresponding acid. One common method is the reaction of Cyclopentaneacetic acid, 1-methyl-2-oxo-, (1S)- with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Cyclopentaneacetic acid, 1-methyl-2-oxo-, ethyl ester, (1S)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclopentaneacetic acid, 1-methyl-2-oxo-, ethyl ester, (1S)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopentaneacetic acid, 1-methyl-2-oxo-, ethyl ester, (1S)- involves its interaction with specific molecular targets and pathways. The compound may act as a substrate for enzymes, leading to the formation of biologically active metabolites. These interactions can modulate various biochemical pathways, resulting in specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopentaneacetic acid, 3-oxo-2-(2-pentenyl)-, methyl ester, [1α,2α(Z)]-
  • Cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester

Uniqueness

Cyclopentaneacetic acid, 1-methyl-2-oxo-, ethyl ester, (1S)- is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions, making it valuable for targeted applications in research and industry.

Properties

CAS No.

831170-18-4

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

ethyl 2-[(1S)-1-methyl-2-oxocyclopentyl]acetate

InChI

InChI=1S/C10H16O3/c1-3-13-9(12)7-10(2)6-4-5-8(10)11/h3-7H2,1-2H3/t10-/m0/s1

InChI Key

QQGRKXOXTHCAOY-JTQLQIEISA-N

Isomeric SMILES

CCOC(=O)C[C@@]1(CCCC1=O)C

Canonical SMILES

CCOC(=O)CC1(CCCC1=O)C

Origin of Product

United States

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